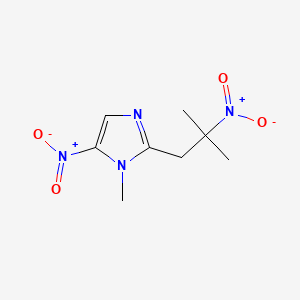
2-Naphthalenol, 6-butyl-1-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 6-butyl-1-ethyl- is an organic compound belonging to the class of naphthalenols It is characterized by a naphthalene ring substituted with a hydroxyl group at the second position, a butyl group at the sixth position, and an ethyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 6-butyl-1-ethyl- typically involves multi-step organic reactions. One common method starts with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to alkylation reactions to introduce the butyl and ethyl groups at the desired positions. The final step involves the hydrolysis of the sulfonic acid group to yield the hydroxyl group at the second position.
Industrial Production Methods
Industrial production of 2-Naphthalenol, 6-butyl-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 6-butyl-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 6-butyl-1-ethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 6-butyl-1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenol: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less bioactive.
1-Naphthalenol: The hydroxyl group is at the first position, leading to different chemical reactivity and biological activity.
6-Butyl-2-naphthol: Similar structure but lacks the ethyl group, affecting its overall properties.
Uniqueness
2-Naphthalenol, 6-butyl-1-ethyl- is unique due to the specific positioning of its substituents, which can influence its chemical reactivity, biological activity, and potential applications. The combination of the butyl and ethyl groups with the hydroxyl group on the naphthalene ring provides a distinct set of properties that differentiate it from other naphthalenol derivatives.
Propiedades
Número CAS |
17294-93-8 |
|---|---|
Fórmula molecular |
C16H20O |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
6-butyl-1-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-3-5-6-12-7-9-15-13(11-12)8-10-16(17)14(15)4-2/h7-11,17H,3-6H2,1-2H3 |
Clave InChI |
GRZRRVVASYGIFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)C(=C(C=C2)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


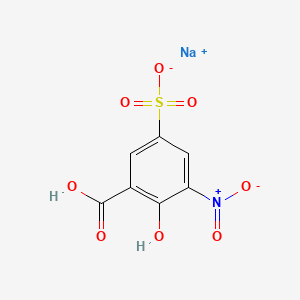
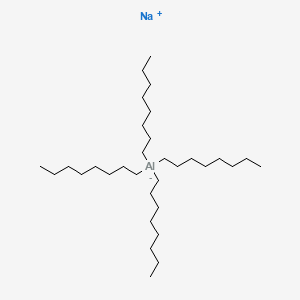
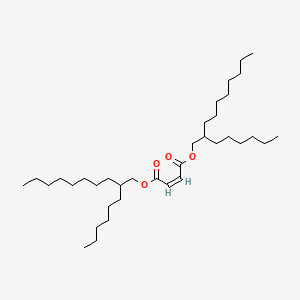

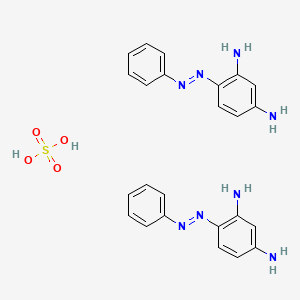
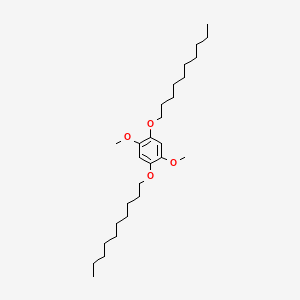

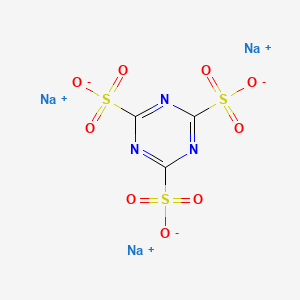



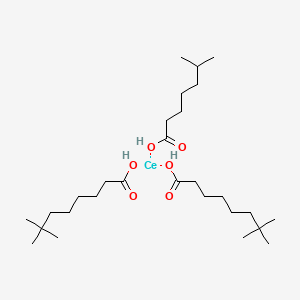
![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
